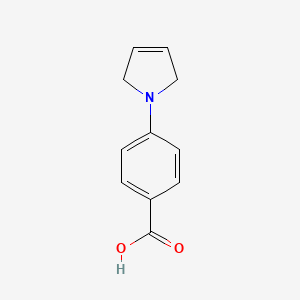

4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dihydropyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-6H,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPIDQRZVASIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS 17057-04-4): A Comprehensive Technical Guide on Synthesis, Properties, and Bioconjugation Dynamics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Chemical Identity

While occasionally referred to by the incomplete nomenclature 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, the definitive IUPAC designation for CAS 17057-04-4 is 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid , universally recognized in the field as 4-Maleimidobenzoic acid (4-MBA) [1].

4-MBA is a highly versatile, heterobifunctional crosslinker precursor[2]. It features two orthogonal reactive moieties: a carboxylic acid group capable of amine-directed conjugation (typically post-NHS activation) and a maleimide ring engineered for highly specific, thiol-directed Michael addition[3]. This dual reactivity makes 4-MBA an indispensable building block in the development of Antibody-Drug Conjugates (ADCs), immunotoxins, and advanced functionalized biomaterials[4].

Physicochemical Profiling

Understanding the physicochemical parameters of 4-MBA is critical for optimizing reaction conditions and preventing premature degradation of the maleimide pharmacophore.

| Property | Value | Causality / Experimental Significance |

| CAS Number | 17057-04-4 | Definitive global identifier[1]. |

| Molecular Weight | 217.18 g/mol | Low molecular weight minimizes steric hindrance when generating maleimidobenzoyl spacers[1]. |

| Melting Point | 225–228 °C | High melting point indicates robust crystalline lattice stability. |

| Solubility | DMF, THF, Acetone | Requires aprotic organic co-solvents for initial esterification/activation steps[5]. |

| Storage Temperature | -20 °C (Desiccated) | Prevents ambient moisture-driven hydrolysis of the maleimide ring into maleamic acid[2]. |

| pKa (Predicted) | ~3.93 | Ensures complete ionization of the carboxylate group at physiological pH, aiding in aqueous solubility post-conjugation[6]. |

Mechanistic Synthesis and Purification Workflow

The synthesis of 4-MBA relies on a tightly controlled, two-step sequence: nucleophilic addition followed by cyclodehydration.

Reaction Causality

-

Amic Acid Formation: The primary amine of p-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of maleic anhydride. Acetone is utilized as the solvent because it solubilizes the starting materials but promotes the precipitation of the resulting N-(4-carboxyphenyl)maleamic acid, driving the reaction forward via Le Chatelier’s principle[1].

-

Cyclodehydration: The critical ring-closing step utilizes acetic anhydride as a dehydrating agent and sodium acetate as a mild basic catalyst. The controlled temperature (55–60 °C) is paramount; excessive heat will induce radical polymerization of the maleimide double bond, drastically reducing yield[5].

Fig 1: Two-step chemical synthesis workflow of 4-maleimidobenzoic acid.

Bioconjugation and Crosslinking Dynamics

In the realm of targeted therapeutics, 4-MBA is primarily utilized to synthesize maleimidobenzoyl spacers. A landmark application of this compound is the conjugation of the chemotherapeutic agent doxorubicin to monoclonal anti-carcinoembryonic antigen (CEA) antibodies[3].

The Heterobifunctional Mechanism

The power of 4-MBA lies in its orthogonal reactivity, which prevents unwanted homopolymerization of proteins:

-

Amine Coupling (pH 7.2–7.5): The carboxylic acid is first converted to an N-hydroxysuccinimide (NHS) ester. This activated ester reacts selectively with primary amines (e.g., the daunosamine moiety of doxorubicin or lysine residues on proteins) to form a stable amide bond[7].

-

Thiol Coupling (pH 6.5–7.0): The maleimide group undergoes a rapid, highly specific Michael addition with free sulfhydryl (-SH) groups (e.g., reduced hinge-region cysteines on an antibody), forming an irreversible thioether linkage[7].

Causality Check: Why strictly maintain pH 6.5–7.0 during the thiol reaction? At pH > 7.5, primary amines begin to compete with thiols for the maleimide double bond. Furthermore, alkaline conditions trigger the rapid, irreversible hydrolysis of the maleimide ring into an unreactive maleamic acid derivative, destroying crosslinking efficiency[8].

Fig 2: Heterobifunctional crosslinking mechanism for Antibody-Drug Conjugates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis and Validation of 4-Maleimidobenzoic Acid

-

Amic Acid Intermediate Preparation:

-

Dissolve 35 g (0.357 mol) of maleic anhydride in 100 mL of anhydrous acetone[1].

-

In a separate vessel, dissolve 49 g (0.357 mol) of p-aminobenzoic acid in 250 mL of acetone[1].

-

Slowly add the p-aminobenzoic acid solution dropwise to the maleic anhydride under constant mechanical stirring at 20 °C[1].

-

Stir for 1 hour. Filter the resulting yellow precipitate and wash with cold acetone.

-

-

Cyclodehydration:

-

Self-Validation Checkpoint:

-

FT-IR Spectroscopy: Confirm the disappearance of the broad N-H stretch (3200-3400 cm⁻¹) and the appearance of characteristic imide C=O asymmetric and symmetric stretches at ~1710 cm⁻¹ and 1775 cm⁻¹.

-

HPLC: Ensure purity is ≥ 99.3% before utilizing in bioconjugation[1].

-

Protocol B: Thiol-Directed Bioconjugation (ADC Generation)

-

Payload Activation: React 4-MBA with N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous THF at -15 °C to form the 4-MBA-NHS ester[7].

-

Amine Coupling: Incubate the 4-MBA-NHS ester with the amine-containing payload (e.g., doxorubicin) in a phosphate buffer (pH 7.2) for 2 hours at room temperature[3].

-

Antibody Thiolation & Conjugation:

-

Partially reduce the monoclonal antibody using TCEP (Tris(2-carboxyethyl)phosphine) to expose free hinge-region thiols.

-

Self-Validation Checkpoint 1: Use Ellman’s Reagent (DTNB) assay to quantify free sulfhydryls. A target of 2 to 4 free thiols per antibody is optimal.

-

Adjust the buffer to pH 6.5–7.0 using 0.1 M sodium phosphate, 0.15 M NaCl, and 10 mM EDTA[7].

-

Add a 5-fold molar excess of the Drug-Maleimide intermediate to the thiolated antibody. Incubate for 2 hours at 4 °C.

-

-

Purification & Final Validation:

-

Remove unreacted payload via Size Exclusion Chromatography (SEC) or dialysis.

-

Self-Validation Checkpoint 2: Determine the Drug-to-Antibody Ratio (DAR) via UV-Vis spectroscopy, measuring the distinct absorbance peaks of the antibody (280 nm) and the payload (e.g., 495 nm for doxorubicin)[3].

-

References

-

Lau A, et al. Conjugation of doxorubicin to monoclonal anti-carcinoembryonic antigen antibody via novel thiol-directed cross-linking reagents. Bioorganic & Medicinal Chemistry. 1995 Oct;3(10):1299-304. Retrieved from:[Link]

-

Hulubei C, et al. Synthesis and Characterization of Polyamide Containing Maleimide Pendant Group. Materiale Plastice. Retrieved from:[Link]

-

Nbinno. The Versatility of 4-Maleimidobenzoic Acid in Material Science. Retrieved from:[Link]

Sources

- 1. 4-Maleimidobenzoic acid | 17057-04-4 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Conjugation of doxorubicin to monoclonal anti-carcinoembryonic antigen antibody via novel thiol-directed cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 6. 4-Maleimidobenzoic acid price,buy 4-Maleimidobenzoic acid - chemicalbook [chemicalbook.com]

- 7. evitachem.com [evitachem.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Role of 4-Maleimidobenzoic Acid in Modern Bioconjugation

An In-depth Technical Guide to 4-Maleimidobenzoic Acid: Structure, Properties, and Applications in Bioconjugation

4-Maleimidobenzoic acid (MBA) is a heterobifunctional crosslinking reagent that has become a cornerstone in the fields of biochemistry, drug development, and materials science.[1][2][3] Its molecular architecture, featuring a sulfhydryl-reactive maleimide group at one end and a carboxyl group at the other, provides a versatile platform for the covalent linkage of biomolecules.[4] This dual reactivity allows for the strategic and controlled assembly of complex bioconjugates, from antibody-drug conjugates (ADCs) to functionalized surfaces for biosensors.[5][6][7]

This guide, intended for researchers and drug development professionals, offers a deep dive into the fundamental properties of 4-Maleimidobenzoic acid, the chemical principles governing its reactivity, and a practical, field-proven protocol for its application in protein modification.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Maleimidobenzoic acid is paramount for its successful application. The molecule's structure consists of a central benzene ring, which imparts rigidity, substituted with a maleimide ring and a carboxylic acid group at the para position.

Figure 1: Chemical structure of 4-Maleimidobenzoic acid.

The key quantitative and qualitative data for this reagent are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | [8][9] |

| Synonyms | N-(4-Carboxyphenyl)maleimide | [8] |

| CAS Number | 17057-04-4 | [1][8][10] |

| Molecular Formula | C₁₁H₇NO₄ | [10] |

| Molecular Weight | 217.18 g/mol | [1][10] |

| Appearance | White to light yellow powder or crystal | [10] |

| Melting Point | 225-228 °C | [9][10] |

| Solubility | Soluble in DMSO and DMF | [1][11] |

| Storage Conditions | Store at -20°C under an inert atmosphere, protected from light and moisture | [10][12] |

The Chemistry of Bioconjugation: A Tale of Two Functional Groups

The utility of 4-Maleimidobenzoic acid stems from the distinct reactivity of its two functional groups, which can be addressed orthogonally.

The Maleimide-Thiol Reaction: A Cornerstone of Site-Specific Labeling

The reaction between a maleimide and a thiol (sulfhydryl) group is the most common application for this reagent, prized for its high specificity and efficiency under mild conditions.[6][13]

Mechanism: Michael Addition The core chemical transformation is a Michael addition reaction.[13][14][15] In this process, a nucleophilic thiolate anion (R-S⁻), typically from a cysteine residue on a protein, attacks one of the electron-deficient carbons of the maleimide's double bond. This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[13][15]

Figure 2: The Michael addition reaction of a thiol with a maleimide.

Causality Behind Reaction Conditions:

-

pH is Critical: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[14][16] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[16]

-

Below pH 6.5: The concentration of the reactive thiolate anion decreases, slowing the reaction rate significantly.[14]

-

Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[14][16] Furthermore, competitive reaction with primary amines (e.g., lysine residues) begins to occur.[16]

-

-

Maleimide Stability: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at higher pH.[16] Therefore, stock solutions should always be prepared fresh in an anhydrous, water-miscible solvent like DMSO or DMF and protected from moisture.[14]

The Carboxylic Acid Handle: A Gateway to Further Functionalization

The carboxylic acid group is generally unreactive under the conditions used for maleimide-thiol conjugation. This allows for a two-step process where a molecule is first conjugated via its thiol, and the exposed carboxyl group of the MBA linker is then activated for a subsequent reaction. Most commonly, the carboxylic acid is activated to form an N-hydroxysuccinimide (NHS) ester using coupling agents like EDC.[5] This activated NHS ester readily reacts with primary amines (e.g., lysine residues) to form stable amide bonds, enabling the creation of complex constructs like protein-protein conjugates or ADCs.[5][17]

Experimental Protocol: Site-Specific Protein Labeling

This protocol provides a robust, self-validating workflow for the conjugation of a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

Figure 3: A validated workflow for maleimide-thiol bioconjugation.

Step-by-Step Methodology

-

Protein Preparation:

-

Action: Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[11][13]

-

Rationale: Degassing the buffer by bubbling with an inert gas like argon or nitrogen is crucial to prevent the re-oxidation of free thiols into disulfide bonds, which are unreactive with maleimides.[11][18] The chosen pH is the optimal compromise for thiol reactivity and maleimide stability.[14]

-

-

Disulfide Bond Reduction (Optional):

-

Action: If the target cysteines are in a disulfide bond, add a 10-100x molar excess of a phosphine-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[11][13]

-

Rationale: TCEP is used because it is highly effective at reducing disulfides and, unlike DTT or BME, does not contain a free thiol group that would compete with the protein for the maleimide reagent.

-

-

Maleimide Reagent Preparation:

-

Action: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11][18]

-

Rationale: Preparing this solution fresh is a critical step to ensure trustworthiness. The maleimide ring is prone to hydrolysis, and using a pre-made aqueous solution will result in a significantly lower yield of active reagent.[14][16]

-

-

Conjugation Reaction:

-

Action: Add a 10-20x molar excess of the maleimide stock solution to the stirring protein solution.[13] Flush the headspace of the reaction vial with an inert gas and seal.

-

Rationale: A molar excess of the labeling reagent drives the reaction to completion, ensuring that most of the accessible thiols on the protein are labeled.

-

-

Incubation:

-

Action: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[11][13]

-

Rationale: The choice of time and temperature depends on the stability of the protein. Incubation at 4°C is gentler and can prevent denaturation of sensitive proteins, though the reaction will proceed more slowly.

-

-

Quenching (Optional):

-

Action: To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to scavenge any unreacted maleimide reagent.[13]

-

Rationale: This step prevents the maleimide from reacting with other molecules in downstream applications and is essential if the purification method is not immediate or 100% efficient.

-

-

Purification of the Conjugate:

-

Action: Remove excess, unreacted labeling reagent and quenching agent using size-exclusion chromatography (SEC), dialysis, or HPLC.[11][13][19]

-

Rationale: This is a self-validating step. Proper purification is essential for accurate downstream quantification and to prevent non-specific interactions caused by leftover reagents.

-

-

Characterization:

-

Action: Confirm the success of the conjugation and determine the degree of labeling (DOL). This is typically done using UV-Vis spectroscopy (if the label is a chromophore), mass spectrometry (to confirm the mass increase), and/or HPLC (to separate labeled from unlabeled protein).[13][14]

-

Rationale: Characterization provides the ultimate validation of the protocol. It confirms that the desired product has been formed and allows for the quantification of the label-to-protein ratio, which is critical for consistency in drug development and diagnostic assays.

-

References

-

4-Maleimidobenzoic acid(CAS# 17057-04-4 ) - angenechemical.com. [Link]

-

4-N-Maleimidobenzoic acid-NHS | C15H10N2O6 | CID 9796877 - PubChem. [Link]

-

Protocol: Maleimide labeling of proteins and other thiolated biomolecules. [Link]

-

Thiols of myosin. IV. "Abnormal" reactivity of S1 thiol and the conformational changes around S2 thiol - PubMed. [Link]

-

4-Maleimidobenzoic acid | Nano diainc. [Link]

-

4-Maleimidobenzoic acid | 17057-04-4 - MilliporeSigma. [Link]

-

Synthesis of Isomer Maleimidobenzoic Acid Esters - AIP Publishing. [Link]

-

Protein labeling protocol - Abberior Instruments. [Link]

-

Synthesis of isomer maleimidobenzoic acid esters - AIP Publishing. [Link]

-

4-Maleimidobutyric Acid Heterobifunctional Crosslinker - Creative Biolabs. [Link]

-

Bioconjugates: Examples & Applications - Single Use Support. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Maleimidobenzoic acid | Nano diainc [nanodiainc.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 4-Maleimidobutyric Acid Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 5. evitachem.com [evitachem.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. susupport.com [susupport.com]

- 8. angenesci.com [angenesci.com]

- 9. 4-Maleimidobenzoic acid | 17057-04-4 [sigmaaldrich.com]

- 10. 4-Maleimidobenzoic acid | 17057-04-4 [chemicalbook.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. 4-Maleimidobenzoic acid, 17057-04-04 | BroadPharm [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bachem.com [bachem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. chemimpex.com [chemimpex.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. biotium.com [biotium.com]

Chemical Properties and Bioconjugation Protocols for 4-Maleimidobenzoic Acid (4-MBA)

Executive Summary

4-Maleimidobenzoic acid (4-MBA) is a specialized heterobifunctional crosslinker used to conjugate amine-containing biomolecules with thiol-containing targets. Unlike flexible aliphatic linkers (e.g., SMCC), 4-MBA incorporates an aromatic phenyl spacer. This structural rigidity preserves the spatial separation between conjugated domains, reducing steric interference and potentially enhancing the immunogenicity of hapten-carrier conjugates.

This guide details the physicochemical properties of 4-MBA, its unique reactivity profile as an N-aryl maleimide, and validated protocols for its activation and application in bioconjugation and Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Reactivity

4-MBA possesses two distinct reactive termini separated by a rigid aromatic ring. Understanding the electronic effects of this structure is critical for experimental design.

Physicochemical Properties

| Property | Specification |

| IUPAC Name | 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid |

| Molecular Weight | 217.18 g/mol |

| Reactive Groups | 1. Maleimide (Thiol-reactive)2.[1][2] Carboxylic Acid (Amine-reactive via activation) |

| Spacer Arm | ~9.4 Å (Rigid Phenyl Ring) |

| Solubility | Soluble in DMSO, DMF (>10 mg/mL). Poor solubility in water/buffer. |

| Absorbance |

Reactivity Analysis: The N-Aryl Maleimide Effect

The maleimide group in 4-MBA is directly attached to a phenyl ring. This classifies it as an N-aryl maleimide , which behaves differently than common N-alkyl maleimides (e.g., Mal-PEG-NHS).

-

Enhanced Electrophilicity: The electron-withdrawing nature of the phenyl ring pulls electron density from the maleimide double bond, making it more susceptible to nucleophilic attack by thiols. Reaction kinetics are generally faster than alkyl maleimides.

-

Hydrolytic Instability: The same electron-withdrawal makes the imide carbonyls more prone to hydrolysis. At pH > 7.5, the maleimide ring can open to form a non-reactive maleamic acid derivative.

-

Implication: Thiol conjugation must be performed at pH 6.5–7.0 to balance reactivity vs. hydrolysis.

-

Mechanism of Bioconjugation

4-MBA requires a two-step activation strategy. The carboxylic acid is chemically inert toward amines under physiological conditions and must be converted to an active ester.

Step 1: Carboxyl Activation (EDC/NHS Chemistry)

The carboxylic acid reacts with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an unstable O-acylisourea intermediate. The addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS converts this into a semi-stable NHS ester, which resists hydrolysis long enough to react with primary amines.

Step 2: Amine Coupling

The active NHS ester undergoes nucleophilic attack by primary amines (e.g., Lysine

Step 3: Thiol-Michael Addition

The maleimide moiety reacts specifically with reduced sulfhydryl groups (-SH) on cysteine residues to form a stable thioether linkage.

Mechanistic Visualization

Figure 1: Sequential activation and conjugation pathway for 4-Maleimidobenzoic acid.

Validated Experimental Protocols

Protocol A: Preparation of Maleimide-Activated Protein (Two-Step Method)

Use this protocol to convert an antibody or protein into a thiol-reactive species.

Materials:

-

4-MBA (dissolved in dry DMSO at 10 mg/mL).

-

EDC (freshly prepared in water).

-

Sulfo-NHS (freshly prepared in water).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: PBS (Phosphate Buffered Saline), pH 7.2.[3]

Procedure:

-

Activation:

-

Dissolve 4-MBA in DMSO.

-

Add 4-MBA to Activation Buffer to a final concentration of 1 mM. (Note: Ensure DMSO < 10% v/v).

-

Add EDC (10-fold molar excess over 4-MBA) and Sulfo-NHS (25-fold molar excess).

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Coupling:

-

Purification:

-

Remove excess reagent immediately using a desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated in pH 6.5 buffer (e.g., PBS + 10 mM EDTA).

-

Note: Lowering pH to 6.5 preserves the maleimide ring for the next step.

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

4-MBA is stable to TFA cleavage but sensitive to base. It must be the final addition.

Procedure:

-

Synthesize peptide on resin using standard Fmoc/tBu chemistry.

-

Perform final Fmoc deprotection (20% piperidine/DMF).

-

Wash resin extensively with DMF and DCM to remove all traces of piperidine.

-

Warning: Residual piperidine will destroy the maleimide ring of 4-MBA.

-

-

Coupling:

-

Dissolve 4-MBA (3–5 eq) and HOBt (3–5 eq) in DMF.

-

Add DIC (Diisopropylcarbodiimide, 3–5 eq).

-

Add mixture to resin and shake for 2–4 hours.

-

Avoid: Do not use phosphonium salts (HBTU/HATU) with bases like DIPEA if possible, or keep DIPEA concentration minimal, as basic conditions promote maleimide degradation.

-

-

Cleavage:

-

Wash resin with DMF, DCM, and MeOH.

-

Cleave with TFA/TIS/Water (95:2.5:2.5). The maleimide is stable in TFA.

-

Critical Technical Considerations

Hydrolysis Management

The N-aryl maleimide of 4-MBA hydrolyzes significantly faster than aliphatic maleimides (like SMCC).

-

Storage: Store 4-MBA powder desiccated at -20°C.

-

Buffer pH: During the final conjugation to thiols, do not exceed pH 7.5. The optimal window is pH 6.5–7.0 .

-

Quenching: If the reaction must be stopped, use 2-Mercaptoethanol (thiol excess) rather than simply waiting, to ensure controlled termination.

Solubility Issues

4-MBA is hydrophobic. When activating in aqueous buffer (Protocol A), precipitation may occur if the concentration is too high.

-

Mitigation: Keep organic solvent (DMSO/DMF) concentration at 5–10% in the final aqueous reaction mixture.

Immunogenicity

The aromatic ring of 4-MBA is highly immunogenic compared to PEG linkers.

-

Advantage: Useful for generating antibody responses against small molecule haptens (e.g., in vaccine development).

-

Disadvantage: May cause anti-linker antibodies in therapeutic ADCs (Antibody-Drug Conjugates).

References

-

BroadPharm. 4-Maleimidobenzoic acid Product Guide. Retrieved from

-

PubChem. 4-Maleimidobenzoic acid Compound Summary. National Library of Medicine. Retrieved from

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (General reference for EDC/NHS and Maleimide chemistry).

-

MedChemExpress. 4-Maleimidobenzoic acid Technical Data. Retrieved from

-

Sigma-Aldrich. 4-Maleimidobenzoic acid Product Specification. Retrieved from

Sources

- 1. 4-N-Maleimidobenzoic acid-NHS | C15H10N2O6 | CID 9796877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. Oliver Hardick, Coupling Protocols [homepages.ucl.ac.uk]

Technical Comparative Guide: 4-Maleimidobenzoic Acid vs. Maleimide-PEG Linkers in ADC Development

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs) and protein conjugates, the linker is not merely a passive connector; it is a critical determinant of pharmacokinetics (PK), therapeutic index, and manufacturability.[1] This guide analyzes the divergent properties of 4-maleimidobenzoic acid (MBA) derivatives—representing the "classic" aromatic, rigid hydrophobic linkers—versus Maleimide-PEG (Polyethylene Glycol) linkers, which represent the modern hydrophilic, flexible standard.

The Core Trade-off:

-

MBA (Rigid/Hydrophobic): Offers structural rigidity which can stabilize receptor binding geometry but suffers from poor solubility and high aggregation propensity.

-

Maleimide-PEG (Flexible/Hydrophilic): Provides a hydration shell that masks hydrophobic payloads, prevents aggregation, and improves circulation half-life, though excessive flexibility can sometimes entropic penalties on binding.

Part 1: Chemical Architecture & Structural Properties

The fundamental difference lies in the backbone chemistry connecting the maleimide (thiol-reactive) head to the carboxyl/NHS (amine-reactive) tail.

4-Maleimidobenzoic Acid (MBA) / MBS

-

Structure: Contains a benzene ring directly attached to the maleimide nitrogen.

-

Class: Heterobifunctional, Aromatic, Non-cleavable (unless coupled with a cleavable peptide).

-

Key Feature: The aromatic ring creates a planar, rigid spacer.

-

Hydrophobicity: High. The benzene ring promotes

stacking interactions between linker-payloads, driving aggregation.

Maleimide-PEG Linkers[2][3][4][5][6][7]

-

Structure: Contains a repeating ethylene oxide unit

. -

Class: Heterobifunctional, Aliphatic, Hydrophilic.

-

Key Feature: The ether oxygen atoms accept hydrogen bonds from water, creating a "hydration shell."

-

Flexibility: High rotational freedom along the ether backbone.

Visualization: Structural & Functional Logic

The following diagram illustrates the mechanistic differences in how these linkers interact with the solvent and the payload.

Caption: Mechanistic comparison of linker architectures. MBA promotes hydrophobic stacking, while PEG forms a hydration shell that solubilizes the payload.

Part 2: Physicochemical Impact on Conjugates

The choice between MBA and PEG linkers dramatically alters the "developability" profile of an ADC.

Solubility and Aggregation

This is the most critical differentiator. Most cytotoxic payloads (MMAE, PBD dimers, Maytansinoids) are highly hydrophobic.

-

MBA Effect: When multiple hydrophobic payloads are conjugated via hydrophobic MBA linkers, the resulting ADC surface becomes extremely hydrophobic. This leads to protein aggregation , precipitation during conjugation, and rapid clearance by the Reticuloendothelial System (RES).

-

PEG Effect: The amphiphilic nature of PEG linkers (specifically PEG4 to PEG24) neutralizes the hydrophobicity of the payload. The PEG chain wraps around or extends from the payload, exposing hydrophilic oxygens to the solvent.

Conjugation Efficiency

-

MBA: Requires organic co-solvents (DMSO/DMF) concentrations often exceeding 10-20% in the reaction mixture to keep the linker-payload soluble. High organic solvent content can denature sensitive antibodies.

-

PEG: Often allows conjugation in 100% aqueous buffer or low (<5%) organic solvent conditions, preserving antibody stability.

Comparative Data Summary

| Feature | 4-Maleimidobenzoic Acid (MBA) | Maleimide-PEG Linkers |

| Hydrophobicity | High (Aromatic) | Low (Hydrophilic) |

| Solubility in Water | Poor (Requires DMSO/DMF) | Excellent |

| Aggregation Risk | High (Critical Issue) | Low (Masking Effect) |

| Immunogenicity | Moderate (Aromatic epitopes) | Low (PEG masking) |

| Plasma Stability | Moderate (Retro-Michael risk) | Moderate (Retro-Michael risk)* |

| Typical Use Case | Crosslinking proteins; Rigid spacing | ADCs with hydrophobic drugs |

*Note: Both maleimides are susceptible to Retro-Michael exchange with albumin unless self-hydrolyzing maleimides are used.

Part 3: Biological Implications (PK/PD)

Pharmacokinetics (PK)

-

Clearance: ADCs with MBA linkers often exhibit faster clearance due to non-specific binding driven by hydrophobicity. The liver (Kupffer cells) rapidly sequesters aggregated or highly hydrophobic conjugates.

-

Circulation Time: PEG linkers increase the hydrodynamic radius of the conjugate and reduce opsonization, leading to extended circulation half-lives.

Immunogenicity[8][9]

-

MBA: The benzene ring can act as a hapten, potentially generating anti-linker antibodies.

-

PEG: Historically considered non-immunogenic. However, anti-PEG antibodies are a rising concern in clinical trials. Despite this, PEG remains the gold standard for reducing the immunogenicity of the attached payload itself.

Part 4: Experimental Protocols

Workflow 1: Conjugation Strategy

Senior Scientist Note: The critical difference in these protocols is the solubilization step . Do not attempt to dissolve MBA-based linkers directly in aqueous buffer; they will precipitate immediately.

Protocol A: Conjugation with MBS (MBA-derived Active Ester)

Reagents:

-

Antibody (1-5 mg/mL in PBS, pH 7.2)

-

MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)

-

DMF or DMSO (Anhydrous)

Steps:

-

Activation: Dissolve MBS in anhydrous DMF/DMSO at 10 mM concentration. Prepare immediately before use due to NHS ester hydrolysis.

-

Mixing: Add MBS solution to the antibody dropwise while vortexing.

-

Critical: Keep final organic solvent concentration < 10% (v/v) to prevent antibody precipitation.

-

-

Incubation: React for 30-60 minutes at Room Temperature (RT).

-

Desalting: Immediately purify via Sephadex G-25 or Zeba Spin columns to remove excess MBS and organic solvent.

-

Thiol Reaction: Add the thiol-containing payload to the maleimide-activated antibody.

Protocol B: Conjugation with Maleimide-PEG-NHS

Reagents:

-

Antibody (1-5 mg/mL in PBS, pH 7.2)

-

Mal-PEG4-NHS (or similar length)

Steps:

-

Solubilization: Dissolve Mal-PEG-NHS directly in the aqueous reaction buffer or a small volume of water. Advantage: No organic solvent required.

-

Mixing: Add directly to the antibody solution.

-

Incubation: React for 30-60 minutes at RT.

-

Purification: Desalt or Dialyze.

Workflow Visualization

The following diagram outlines the decision logic and process flow for selecting and using these linkers.

Caption: Operational workflow for linker selection and conjugation. Hydrophobic payloads necessitate PEG linkers to maintain solubility.[2]

Part 5: Selection Guide (Decision Matrix)

| Scenario | Recommended Linker | Rationale |

| ADC with Hydrophobic Drug (MMAE, PBD) | Maleimide-PEG | PEG masks the drug's hydrophobicity, preventing aggregation (1). |

| Crosslinking two hydrophilic proteins | MBA/MBS | The rigid spacer keeps domains separate; hydrophobicity is less of a concern. |

| Need for extended circulation | Maleimide-PEG | Increases hydrodynamic volume and reduces clearance. |

| Cost-sensitive, non-therapeutic assay | MBA/MBS | Generally cheaper and sufficient for simple ELISA conjugates. |

| Minimizing Immunogenicity | Maleimide-PEG | Aromatic rings in MBA are more likely to be immunogenic epitopes (2). |

References

-

Mills, B. et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences. Link

-

PurePEG. (2025).[3] PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?Link

-

BenchChem. (2025).[4][5] A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers. Link

-

BOC Sciences. (2023). Maleimide Linkers in Antibody-Drug Conjugates.

-

Vector Laboratories. (2025).[6] Maleimide Crosslinker Selection Guide. Link

Sources

Solvation Dynamics of 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid: A Comparative Analysis in DMSO vs. DMF

Executive Summary

For researchers and drug development professionals, the selection of an appropriate polar aprotic solvent is a critical juncture in both chemical synthesis and biological assay design. This whitepaper provides an in-depth technical analysis of the solubility profile of 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid —a bifunctional aromatic compound—in two foundational solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). By dissecting the thermodynamic interactions between the solute's unique 3-pyrroline-phenyl core and the distinct dipole characteristics of DMSO and DMF, this guide establishes a rigorous framework for solvent selection, supported by self-validating experimental protocols.

Physicochemical Profiling of the Solute

To understand the solubility of this compound, we must first deconstruct its molecular architecture and predict its behavior in solution.

The molecule consists of two primary domains:

-

The Carboxylic Acid Terminus (-COOH): This group acts as a strong hydrogen bond donor and acceptor. In the solid state, benzoic acid derivatives form highly stable, tightly packed dimers via intermolecular hydrogen bonding[1]. Dissolution requires a solvent capable of energetically compensating for the disruption of this crystal lattice.

-

The 4-(2,5-dihydro-1H-pyrrol-1-yl) Core: The nitrogen atom in the 3-pyrroline ring is directly conjugated with the phenyl ring. This delocalization of the nitrogen lone pair into the aromatic

-system significantly reduces its basicity (aniline-like character). Consequently, the molecule does not exist as a zwitterion in organic solvents; it remains a neutral, highly lipophilic species.

Because the solute is dominated by a neutral hydrogen-bond donating group and a bulky hydrophobic core, polar aprotic solvents like DMSO and DMF—which are exceptional hydrogen bond acceptors—are the ideal solvation media[2].

Solvent Mechanics: DMSO vs. DMF

While both DMSO and DMF are polar aprotic solvents capable of dissolving massive quantities of benzoic acid derivatives (often exceeding 5 M concentrations)[3], their solvation mechanisms differ at the quantum mechanical level[4].

The Thermodynamic Divide

-

DMSO (Dimethyl Sulfoxide): DMSO features a highly polarized

bond. The oxygen atom is highly electron-rich, making DMSO an exceptionally strong hydrogen bond acceptor (HBA). It aggressively attacks the carboxylic acid dimer, forming a stable solute-solvent complex[4]. Furthermore, its high dielectric constant ( -

DMF (N,N-Dimethylformamide): DMF relies on a

bond. While still a potent HBA, the carbonyl oxygen is slightly less electron-rich than the sulfoxide oxygen. However, DMF possesses a lower dielectric constant (

Quantitative Data: Solvent Comparison

Table 1: Physicochemical Properties Governing Solvation[2],[4]

| Property | DMSO | DMF | Impact on Solvation |

| Chemical Formula | Dictates H-bond acceptor site. | ||

| Dielectric Constant ( | 46.7 | 36.7 | DMSO better stabilizes polar transition states. |

| Dipole Moment (D) | 3.96 | 3.82 | Higher dipole in DMSO drives stronger ion-dipole interactions. |

| Viscosity (cP at 25°C) | 1.99 | 0.92 | DMF offers faster dissolution kinetics and easier filtration. |

| Boiling Point (°C) | 189 | 153 | DMF is significantly easier to remove under reduced pressure. |

Visualizing the Solvation Pathways

The following diagram illustrates the specific intermolecular interactions driving the dissolution of this compound in both solvents.

Diagram 1: Solvation interaction pathways of the solute in DMSO and DMF.

Experimental Methodologies: Self-Validating Solubility Protocol

To accurately determine the thermodynamic solubility of this compound, researchers must avoid kinetic supersaturation. The following Isothermal Saturation Method is designed as a self-validating system, ensuring that every source of experimental error (moisture ingress, temperature fluctuation, incomplete equilibration) is internally controlled.

Protocol: Isothermal Saturation & HPLC Quantification

Step 1: Solvent Dehydration (Causality: Water drastically alters H-bonding networks)

-

Store analytical-grade DMSO and DMF over activated 3Å molecular sieves for 48 hours.

-

Self-Validation Check: Perform Karl Fischer titration to confirm water content is < 0.05% w/w prior to use.

Step 2: Saturation & Equilibration

-

In a 10 mL thermojacketed glass vial, add 5.0 mL of the anhydrous solvent.

-

Add solid this compound in 50 mg increments until a persistent suspension is formed (indicating excess solid).

-

Seal the vial under an argon atmosphere to prevent atmospheric moisture absorption (DMSO is highly hygroscopic).

-

Magnetically stir the suspension at 400 RPM at exactly 25.0 ± 0.1 °C using a circulating water bath.

Step 3: Equilibrium Validation (Causality: Kinetic vs. Thermodynamic Solubility)

-

Withdraw 100 µL aliquots of the suspension at 24, 48, and 72 hours.

-

Self-Validation Check: True thermodynamic equilibrium is achieved only when the quantified concentration difference between the 48-hour and 72-hour time points is < 2%. If the variance is higher, continue stirring.

Step 4: Isothermal Phase Separation

-

Transfer the equilibrated aliquots to a temperature-controlled centrifuge set strictly to 25.0 °C.

-

Centrifuge at 12,000 × g for 15 minutes.

-

Causality: Maintaining strict isothermal conditions during centrifugation is critical. A drop in temperature will cause precipitation, artificially lowering the reading; an increase in temperature (due to rotor friction) will dissolve excess solid, artificially inflating the reading.

Step 5: HPLC-UV Quantification

-

Dilute the clear supernatant volumetrically (e.g., 1:1000 in mobile phase) to fall within the linear range of the detector.

-

Analyze via Reversed-Phase HPLC (C18 column) monitoring at the compound's

(approx. 270-280 nm). -

Self-Validation Check: Ensure the calibration curve yields an

and run a quality control (QC) standard every 10 samples to verify instrument stability.

Extrapolated Data & Application Workflows

Based on the thermodynamic behavior of structurally analogous benzoic acid derivatives[1],[3], we can extrapolate the solubility profile of this compound.

Table 2: Estimated Solubility & Application Profile

| Solvent | Estimated Solubility (25°C) | Primary Advantage | Primary Limitation |

| DMSO | > 250 mg/mL | Maximum thermodynamic stability; ideal for concentrated stock solutions in bioassays. | High boiling point makes recovery of the solid compound nearly impossible without lyophilization. |

| DMF | > 200 mg/mL | Lower viscosity improves reaction kinetics; easier to remove via rotary evaporation. | Susceptible to degradation into dimethylamine over time, which can interfere with peptide couplings. |

Solvent Selection Decision Matrix

Choosing between DMSO and DMF is rarely a question of whether the compound will dissolve, but rather what happens next in the experimental pipeline.

Diagram 2: Solvent selection workflow based on downstream application requirements.

Conclusion & Best Practices

Both DMSO and DMF act as exceptional solvents for this compound due to their potent hydrogen-bond accepting capabilities, which efficiently dismantle the strong intermolecular dimers of the carboxylic acid moiety[2].

Key Takeaways for the Bench Scientist:

-

For Biological Assays: Default to DMSO . Its superior polarity ensures that highly concentrated stock solutions remain stable, and it exhibits excellent miscibility when spiked into aqueous assay buffers, minimizing the risk of the hydrophobic pyrroline core crashing out of solution.

-

For Synthetic Chemistry: Default to DMF . If the molecule is being utilized as a building block (e.g., undergoing amide coupling at the carboxylic acid), DMF's lower viscosity and lower boiling point allow for standard aqueous workups and easier solvent removal under reduced pressure.

References

- Solubility of Benzoic Acid in Mixed Solvents Source: ResearchGate URL

- DMSO vs. dimethylformamide (DMF)

- What's the chemical difference between DMF and DMSO?

- Solubility of Benzoic Acid in Organic Solvents Source: Scribd URL

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Activation of 4-Maleimidobenzoic Acid with EDC and NHS

Abstract

This technical guide provides a comprehensive protocol for the activation of the carboxylic acid moiety of 4-maleimidobenzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This process yields a semi-stable, amine-reactive NHS ester, a critical step in the synthesis of heterobifunctional crosslinkers used extensively in bioconjugation, antibody-drug conjugate (ADC) development, and diagnostics. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and offer insights into process optimization and troubleshooting to ensure successful and reproducible outcomes.

Introduction: The Chemistry of Heterobifunctional Crosslinking

The covalent linkage of biomolecules is a fundamental technique in life sciences research and therapeutic development. Heterobifunctional crosslinkers, which possess two distinct reactive groups, are invaluable tools for creating specific and controlled bioconjugates. 4-Maleimidobenzoic acid is a classic example, featuring a thiol-reactive maleimide group and a carboxylic acid. While the maleimide group readily reacts with sulfhydryls (e.g., on cysteine residues) at near-neutral pH[1][2], the carboxylic acid requires activation to efficiently react with primary amines (e.g., on lysine residues) to form a stable amide bond.

The most robust and widely used method for activating carboxylates is through carbodiimide chemistry, specifically utilizing EDC in conjunction with NHS.[3][4] EDC first activates the carboxyl group, which is then stabilized by NHS to create a more stable, amine-reactive intermediate. This two-step, one-pot reaction is a cornerstone of modern bioconjugation.[5][6]

Reaction Mechanism: From Carboxylic Acid to Amine-Reactive Ester

The activation of 4-maleimidobenzoic acid with EDC and NHS is a sequential process designed to convert a relatively unreactive carboxyl group into a highly reactive NHS ester.

-

Activation by EDC : EDC reacts with the carboxyl group of 4-maleimidobenzoic acid to form a highly reactive and unstable O-acylisourea intermediate.[3][4][6] This intermediate is susceptible to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid.[4]

-

Stabilization by NHS : N-hydroxysuccinimide acts as a stabilizing agent. It efficiently reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This new intermediate is less prone to immediate hydrolysis, providing a wider window for the subsequent reaction with a primary amine.[3][4][7]

The overall workflow is depicted below:

Caption: EDC/NHS activation of 4-Maleimidobenzoic Acid.

Optimizing Reaction Parameters: The Causality Behind the Protocol

Achieving high yield and purity requires careful control over several experimental variables. Understanding the "why" behind these parameters is crucial for success and troubleshooting.

The Critical Role of pH

The EDC/NHS reaction is highly pH-dependent, with different optimal pH ranges for the activation and subsequent coupling steps.[8][9]

-

Activation (pH 4.5 - 6.0): The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.[4][8][10] This pH range protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate. Buffers like MES (2-(N-morpholino)ethanesulfonic acid) are ideal for this step as they lack primary amines and carboxylates that would otherwise compete in the reaction.[8][10]

-

Amine Coupling (pH 7.2 - 8.5): The subsequent reaction of the newly formed NHS ester with a primary amine is most efficient at a physiological to slightly alkaline pH.[8][11] At this pH, the primary amine is deprotonated and thus more nucleophilic. However, a significant trade-off exists: the rate of NHS ester hydrolysis also increases dramatically with pH.[9][12] For example, at pH 8.6, the half-life of a typical NHS ester can be as short as 10 minutes.[9] Therefore, the pH must be carefully balanced to favor aminolysis over hydrolysis.

Solvent Selection and Reagent Stability

Both EDC and NHS are highly sensitive to moisture.[10][12] Hydrolysis is the primary degradation pathway for both the reagents and the activated NHS ester intermediate.[12]

-

Anhydrous Solvents: For activating 4-maleimidobenzoic acid in isolation, anhydrous (water-free) polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly recommended.[12][13] Using anhydrous solvents minimizes the competing hydrolysis reaction, maximizing the yield of the desired NHS ester.

-

Reagent Handling: EDC and NHS should be stored desiccated at -20°C.[10] Vials should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[14] For consistent results, it is best practice to prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in solution.[5][6]

Reagent Stoichiometry

To drive the reaction towards completion, a molar excess of the coupling reagents over the carboxylic acid is typically employed. This ensures that a high percentage of the 4-maleimidobenzoic acid is converted to the active NHS ester.

| Reagent | Molar Ratio (relative to 4-MBA) | Rationale |

| 4-Maleimidobenzoic Acid (4-MBA) | 1.0 | The limiting reagent. |

| N-Hydroxysuccinimide (NHS) | 1.2 - 5.0 | A slight to moderate excess helps to efficiently trap the unstable O-acylisourea intermediate, preventing side reactions and improving yield.[8][15] |

| EDC•HCl | 1.2 - 10.0 | A molar excess is required to drive the initial activation. The optimal amount can vary based on reaction conditions and the purity of the EDC.[8][15] |

Note: These ratios are starting points and may require optimization for specific applications.

Detailed Experimental Protocol

This protocol describes the activation of 4-maleimidobenzoic acid in an anhydrous organic solvent, which is the preferred method to maximize yield and minimize hydrolysis.

Materials and Reagents

-

4-Maleimidobenzoic acid (4-MBA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Small glass reaction vial with a magnetic stir bar

-

Nitrogen or Argon gas line for inert atmosphere (recommended)

-

Standard laboratory glassware and equipment

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Activation Procedure

-

Preparation: Ensure all glassware is thoroughly dried to remove any residual water. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

-

Dissolve 4-MBA: In a reaction vial, dissolve 4-maleimidobenzoic acid in anhydrous DMF (or DMSO) to a final concentration of approximately 10-50 mg/mL. Stir until fully dissolved.

-

Add NHS: Add NHS to the solution. A common starting point is 1.5 molar equivalents relative to the 4-MBA. Stir for 5-10 minutes to allow for complete dissolution.

-

Initiate Reaction with EDC: Add EDC•HCl to the reaction mixture. A typical starting point is 2.0 molar equivalents relative to the 4-MBA.

-

Reaction Incubation: Stir the reaction mixture at room temperature for 1 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.

-

Use of Activated Product: The resulting solution containing the 4-maleimidobenzoic acid NHS ester is now ready. Due to the hydrolytic instability of the NHS ester, it is highly recommended to use this activated solution immediately for the subsequent conjugation step with an amine-containing molecule.[16]

Purification and Storage Considerations

Purification of NHS esters is challenging due to their susceptibility to hydrolysis.[16]

-

In Situ Use: The most common and effective approach is to use the activated NHS ester solution directly without purification. This minimizes product loss due to degradation.

-

Purification (If Necessary): If purification is absolutely required, it must be done rapidly under anhydrous conditions. One possible method is precipitation by adding the reaction mixture dropwise into a large volume of cold diethyl ether, followed by rapid filtration and drying under vacuum. However, some product loss during this process is inevitable.[16]

-

Storage: NHS esters are not suitable for long-term storage, especially in solution.[14][17] If a stock solution in anhydrous DMF/DMSO is prepared, it should be stored under an inert atmosphere at -20°C and used within a few days, though its reactivity should be re-validated before use.[13] Solid, purified NHS esters must be stored under vacuum or inert gas with a desiccant at -20°C.[1]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following guide addresses common issues.

Caption: A logical workflow for troubleshooting EDC/NHS activation issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of NHS Ester | Inactive Reagents: EDC and/or NHS have been degraded by moisture. | Always use fresh reagents from a properly stored container (desiccated, -20°C).[10] Prepare solutions immediately before use.[5] |

| Presence of Water: Use of non-anhydrous solvents or glassware. | Use high-quality anhydrous solvents and ensure all glassware is thoroughly dried. | |

| Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) were used. | Use non-interfering buffers. MES is recommended for the activation step.[10] | |

| Precipitation During Reaction | Poor Solubility: The concentration of 4-MBA or its activated form exceeds its solubility limit. | Perform the reaction at a more dilute concentration. Ensure adequate stirring. |

| High EDC Concentration: Very high concentrations of EDC can sometimes cause precipitation of reagents or byproducts.[10] | Reduce the molar excess of EDC to the lower end of the recommended range (e.g., 1.5-2.0 equivalents). | |

| Inconsistent Results | Variable Reagent Activity: Inconsistent handling of EDC/NHS leads to varying degrees of hydrolysis between experiments. | Aliquot new vials of EDC and NHS for single use to prevent repeated exposure of the stock to atmospheric moisture.[10] |

| Reaction Time: Insufficient time for activation. | While the reaction is often rapid, ensure a consistent reaction time of at least 1-2 hours. Monitor by TLC/LC-MS if necessary. |

References

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Google Cloud.

- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. (2025). Benchchem.

- Technical Support Center: Optimizing pH for EDC/NHS Reactions. (n.d.). Benchchem.

- Two-Stage EDC/Sulfo-NHS Coupling Protocol for Labeling Proteins with Dye Amine. (2021, June 7). Biotium.

- Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS. (2020, February 12).

- Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. (2025). Benchchem.

- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). International Journal of Electrochemical Science.

- Protocol for PEG Acid Reagents. (2022, January 18). BroadPharm.

- N-Hydroxysuccinimide active ester. (n.d.). Peptide Institute, Inc.

- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015, June 22). Analytical Methods.

- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.

- Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. (2025). Benchchem.

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). ThermoFisher.

- NHS esters in Reactive groups. (n.d.). Lumiprobe.

- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (2025, December). Benchchem.

- 3-Maleimidopropionic acid NHS-ester | CAS#:55750-62-4. (n.d.). Lumiprobe.

- Processes for the synthesis and purification of heterobifunctional cross-linkers. (n.d.).

- NHS and Sulfo-NHS. (n.d.). Fisher Scientific.

- Application Notes and Protocols for EDC/NHS Activation of Mal-PEG5-acid for Amine Coupling. (2025). Benchchem.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. biotium.com [biotium.com]

- 16. N-Hydroxysuccinimide active ester [schem.jp]

- 17. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

Precision Bioconjugation: Thiol-Maleimide Coupling at pH 6.5–7.5

Application Note & Protocol | Doc ID: AN-TM-001

Executive Summary: The "Goldilocks" Zone

The thiol-maleimide conjugation is the cornerstone of modern bioconjugation, widely utilized in Antibody-Drug Conjugates (ADCs), FRET sensor development, and site-specific protein labeling. While the reaction is robust, its specificity is strictly governed by pH.

Operating within the pH 6.5–7.5 window is not merely a suggestion; it is a kinetic necessity. This range represents the "Goldilocks" zone where three competing variables align:

-

Thiol Nucleophilicity: Sufficient deprotonation of the sulfhydryl group (pKa ~8.3–8.5) to form the reactive thiolate anion.[1]

-

Amine Quiescence: Protonation of primary amines (Lysine pKa ~10.5), rendering them unreactive and preventing non-specific cross-linking.

-

Maleimide Stability: Minimization of spontaneous ring-opening hydrolysis, which irreversibly inactivates the maleimide warhead.

This guide details the mechanistic rationale and a validated protocol to achieve >90% specific conjugation efficiency.

Mechanism of Action & Kinetic Selectivity[2]

The Michael Addition

The core reaction is a Michael addition .[1][2][3] The nucleophilic thiolate anion (

The pH Trilemma

The reaction rate is defined by the concentration of the thiolate anion.[1]

-

pH < 6.0: The thiol exists predominantly as

. Reaction kinetics become sluggish.[4] -

pH > 7.5:

-

Loss of Specificity: The fraction of unprotonated amines increases. At pH 7.0, the reaction rate with thiols is ~1,000× faster than with amines.[1][3][4][5][6] At pH >8.0, this selectivity window collapses, leading to heterogeneous lysine labeling.

-

Hydrolysis: Hydroxide ions (

) attack the maleimide carbonyls, opening the ring to form maleamic acid.[7] Maleamic acid is dead to thiol conjugation.

-

Reaction Pathway Visualization

Figure 1: Kinetic competition in thiol-maleimide coupling. The green pathway represents the optimal reaction at pH 6.5–7.5. Red dashed lines indicate side reactions prevalent at pH > 7.5.

Critical Parameters & Reagent Selection

Buffer Selection: The "No-Amine" Rule

While Tris is a common buffer, it contains a primary amine. Although its pKa (8.[4]06) means it is mostly protonated at pH 7.0, it can still compete with the protein for the maleimide, especially if the maleimide is limiting.

-

Recommended: Sodium Phosphate, HEPES, or MOPS (10–100 mM).

-

Additives: Include 1–5 mM EDTA. This chelates divalent cations (

,

Reducing Agents: TCEP vs. DTT

Most surface cysteines in proteins are oxidized as disulfides. They must be reduced to liberate the reactive thiol.

| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |

| Thiol Content | None (Phosphine based) | Contains 2 thiols |

| Compatibility | Compatible. Can be left in the reaction. | Incompatible. Must be removed (desalting) before adding maleimide. |

| Stability | Stable in air/aqueous solution. | Oxidizes rapidly in air. |

| Recommendation | Preferred for streamlined workflows. | Use only if cost is a major constraint or TCEP is unavailable. |

Solvent & Stoichiometry

-

Hydrophobic Maleimides: Dissolve in anhydrous DMSO or DMF before adding to the aqueous protein. Keep organic solvent <10% (v/v) to prevent protein precipitation.

-

Stoichiometry:

-

Simple Labeling: 10–20 molar excess of maleimide.[8]

-

Precious Protein-Protein Coupling: 2–5 molar excess to avoid over-modification or aggregation.

-

Validated Protocol: Site-Specific Labeling

Objective: Conjugate a maleimide-functionalized fluorophore to an IgG antibody at the hinge region.

Phase 1: Preparation & Reduction[7]

-

Buffer Prep: Prepare Conjugation Buffer (20 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Degas by vacuum or bubbling

for 10 mins to prevent re-oxidation. -

Protein Prep: Adjust IgG concentration to 1–5 mg/mL in Conjugation Buffer.

-

Reduction: Add TCEP (from a 100 mM stock in water) to a final concentration of 20 molar excess over the protein.

-

Note: If reducing inter-chain disulfides (e.g., hinge region), incubate for 30 min at 37°C. For surface engineered Cysteines, 10x excess for 30 min at RT is sufficient.

-

Phase 2: Coupling Reaction

-

Maleimide Solubilization: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO to a concentration of 10 mM.

-

Critical: Do not store maleimide in solution.[3] Hydrolysis begins immediately upon contact with moisture.

-

-

Initiation: Add the maleimide solution to the reduced protein mixture.

-

Target Ratio: 10–20 molar excess of maleimide to protein.[8]

-

Solvent Limit: Ensure final DMSO concentration is <10%.

-

-

Incubation: Mix gently (do not vortex vigorously). Incubate for 2 hours at Room Temperature or Overnight at 4°C . Protect from light if using fluorophores.

Phase 3: Quenching & Purification

-

Quenching: Stop the reaction by adding 2-Mercaptoethanol or L-Cysteine to a final concentration of 10 mM. Incubate for 15 min. This scavenges excess maleimide.

-

Purification: Remove excess reagent and quench products using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against the storage buffer (e.g., PBS pH 7.4).

-

Why? Unreacted free dye will interfere with downstream concentration measurements and assays.

-

Workflow Visualization

Figure 2: Step-by-step workflow for TCEP-mediated thiol-maleimide conjugation.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | Oxidized Thiols | Ensure TCEP is fresh. Degas buffers to prevent re-oxidation. |

| Hydrolyzed Maleimide | Use fresh anhydrous DMSO.[6] Do not store aqueous maleimide stocks.[3] | |

| pH too low (<6.[4][6]0) | Verify buffer pH.[9][4][6][7][8][10] Thiolate anion formation is suppressed at low pH.[4] | |

| Precipitation | Over-labeling | Reduce molar excess of maleimide. |

| Solvent Shock | Add DMSO slowly while stirring. Keep final % <10%. | |

| Non-Specific Labeling | pH too high (>7.5) | Strictly maintain pH 6.5–7.[1][6]5. Above 7.5, Lysines react.[3][4][6][11] |

| Long Incubation | Reduce reaction time. Overnight at RT increases non-specific risks. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on bioconjugation chemistry).

-

Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. Retrieved from ThermoFisher.com. Link

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

-

Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. (Discusses hydrolysis and ring-opening stabilization). Link

-

Biotium. (2020).[8] Protocol: Maleimide Labeling of Protein Thiols. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotium.com [biotium.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. vectorlabs.com [vectorlabs.com]

Application Note: N-Terminal Functionalization using 4-Maleimidobenzoic Acid (4-MBA)

This Application Note is designed for researchers utilizing 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid in Solid-Phase Peptide Synthesis (SPPS).

Critical Nomenclature & Chemical Identity Clarification: The IUPAC name "this compound" refers to a benzoic acid moiety attached to a 3-pyrroline ring. However, in the context of peptide synthesis and bioconjugation, this name is frequently used—often imprecisely—to refer to 4-Maleimidobenzoic acid (4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid), a standard reagent for introducing maleimide handles.

-

Scenario A (Most Likely): You are using 4-Maleimidobenzoic Acid (4-MBA) to create a thiol-reactive peptide.

-

Scenario B (Rare): You are using the actual reduced 3-pyrroline derivative as a conformational constraint or specific probe precursor.

This guide prioritizes Scenario A (4-MBA) as it is the industry standard for this nomenclature in SPPS, but includes specific "Variant Alerts" for Scenario B where chemical handling differs.

Part 1: Strategic Overview

The incorporation of 4-MBA allows peptides to serve as electrophilic partners in Thiol-Michael Addition reactions. This is critical for synthesizing antibody-drug conjugates (ADCs), peptide-albumin conjugates, and stapled peptides.

The "Last-Step" Imperative

The maleimide ring is an electrophile. It is incompatible with standard SPPS deprotection reagents (e.g., Piperidine) and certain cleavage scavengers (e.g., EDT, Thioanisole).

-

Rule 1: 4-MBA must be coupled as the final step of the synthesis.

-

Rule 2: Never expose the maleimide-peptide to piperidine; it will undergo rapid Michael addition with the secondary amine.

-

Rule 3: The cleavage cocktail must be Thiol-Free .

Mechanism of Action & Risks

The maleimide ring is susceptible to two main degradation pathways during SPPS:

-

Hydrolysis: Opening of the succinimide ring to form maleamic acid (non-reactive).

-

Adduct Formation: Reaction with free thiols during cleavage.

Part 2: Experimental Protocol

Reagents & Materials

| Component | Specification | Purpose |

| Ligand | 4-Maleimidobenzoic acid (4-MBA) | N-terminal capping reagent |

| Coupling Agent | DIC (Diisopropylcarbodiimide) | Activator (Base-free preferred) |

| Additive | Oxyma Pure or HOBt | Suppress racemization |

| Solvent | DMF (Anhydrous) | Reaction medium |

| Cleavage Acid | TFA (Trifluoroacetic acid) | Resin cleavage |

| Scavenger | TIS (Triisopropylsilane) | Cation scavenger (Non-nucleophilic) |

| Scavenger | Phenol | Tyrosine protector (Non-thiol) |

Workflow Diagram (Graphviz)

Caption: Workflow for N-terminal maleimide functionalization. Note the strict prohibition of piperidine and thiol scavengers after coupling.

Step-by-Step Procedure

Step 1: Final Fmoc Deprotection

Ensure the peptide chain is fully assembled. Remove the final N-terminal Fmoc group using standard 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5 x 1 min) followed by DCM (3 x 1 min).

Step 2: Coupling 4-MBA

4-MBA is less soluble than standard amino acids. A base-free coupling (DIC/Oxyma) is recommended to prevent premature hydrolysis, though HBTU/DIPEA can be used if processed quickly.

-

Dissolution: Dissolve 4-MBA (3-5 equivalents relative to resin loading) in minimum DMF.

-

Note: If solubility is poor, add a small amount of DMSO or NMP.

-

-

Activation:

-

Method A (Preferred): Add DIC (3-5 eq) and Oxyma Pure (3-5 eq). Stir for 2 minutes.

-

Method B (Alternative): Add HBTU (3-5 eq) and DIPEA (6-10 eq).

-

-

Reaction: Add the activated solution to the resin. Shake at Room Temperature for 1.5 to 2 hours .

-

Monitoring: Perform a Kaiser test (ninhydrin). The resin beads should be colorless (negative for free amines). If blue, re-couple.

-

Step 3: Washing

Wash the resin extensively to remove unreacted maleimide.

-

DMF (5 x 1 min)

-

DCM (5 x 1 min)

-

Drying: Dry the resin under nitrogen flow or high vacuum.[1]

Step 4: Cleavage (The "Thiol-Free" Cocktail)

CRITICAL: Do NOT use Reagent K or any cocktail containing Ethanedithiol (EDT), Dithiothreitol (DTT), or Thioanisole. These will permanently adduct to the maleimide.

Recommended Cocktail:

-

TFA: 95%[2]

-

TIS (Triisopropylsilane): 2.5%

-

(Optional for Tyr/Trp rich peptides): Add 2.5% Phenol (Solid).

Procedure:

-

Add cold cleavage cocktail to the resin (10 mL per gram of resin).[5]

-

Shake for 2-3 hours at Room Temperature.

-

Filter the resin and precipitate the filtrate into ice-cold Diethyl Ether.

-

Centrifuge, decant, and wash the pellet with fresh ether (x2).

Part 3: Analysis & Troubleshooting

HPLC & Mass Spectrometry

-

HPLC: Run gradients using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Note: Keep fractions acidic. At neutral/basic pH (>7.5), the maleimide ring hydrolyzes to maleamic acid (+18 Da mass shift).

-

-

Mass Spec:

-

Target Mass: [Peptide Mass] + [201.18 Da] (Mass of 4-MBA residue).

-

Common Adducts:

-

+18 Da: Hydrolyzed Maleimide (Maleamic acid). Cause: High pH or wet storage.

-

+Piperidine Mass: Cause: Exposure to base after coupling.

-

+EDT Mass: Cause: Wrong cleavage cocktail.

-

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Mass +18 Da | Ring Hydrolysis | Ensure lyophilization is done from acidic solution. Avoid basic buffers. |

| Mass +119 Da | Thioanisole Adduct | Remove thioanisole from cleavage cocktail. |

| Incomplete Coupling | Steric Hindrance | Use smaller resin loading; Double couple; Use HATU. |

| Precipitate in Coupling | Poor Solubility of 4-MBA | Dissolve 4-MBA in NMP/DMSO before adding to DMF. |

Part 4: Variant Alert (The 3-Pyrroline Scenario)

If you strictly possess the non-dioxo variant (this compound), treat it as an acid-sensitive enamine-like system.

-

Coupling: Standard HBTU/DIPEA is acceptable.

-

Cleavage Risk: The 3-pyrroline ring (an allylic amine/enamine analog) is prone to protonation and polymerization in 95% TFA.

-

Modified Protocol: Use a "Low-Acid" cleavage if possible (e.g., 50% TFA in DCM with high TIS scavenger load) or verify stability on a small scale first.

References

-

Synthesis of Maleimide-Peptides: Fontaine, S. D., et al. (2015). "Hydrolysis of maleimides and its effect on the stability of antibody-drug conjugates." Bioconjugate Chemistry. Link

-

Cleavage Cocktails: Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

-

Maleimide Stability: Kalia, J., et al. (2016).[6] "Hydrolytic stability of maleimides and its relevance to bioconjugation." ChemBioChem. Link

-

Reagent Data: PubChem. "4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic Functionalization of Nanoparticles with 4-Maleimidobenzoic Acid for Advanced Bioconjugation

Abstract

This comprehensive guide details the strategic functionalization of nanoparticles with 4-maleimidobenzoic acid, a heterobifunctional linker, to create a versatile platform for the covalent attachment of thiol-containing biomolecules. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for both two-step and one-step conjugation strategies, and outline a suite of essential characterization techniques to validate successful functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of maleimide-thiol chemistry for applications in targeted drug delivery, diagnostics, and advanced biomaterials.

Introduction: The Power of Precise Surface Engineering

The efficacy of nanoparticles in biomedical applications hinges on the precise control of their surface chemistry.[1][2] Functionalization with specific ligands, such as antibodies, peptides, or nucleic acids, is paramount for achieving desired biological interactions, including targeted cellular uptake and immune system evasion.[2][3] Among the myriad of bioconjugation strategies, the reaction between a maleimide group and a sulfhydryl (thiol) group stands out for its exceptional specificity and efficiency under mild, physiological conditions.[4][5]

4-Maleimidobenzoic acid serves as a powerful linker molecule in this context. It possesses a stable maleimide ring for specific reaction with thiols and a carboxylic acid group that can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines present on the nanoparticle surface or on a pre-coated polymer shell. This dual reactivity allows for a controlled, stepwise approach to bioconjugation, ultimately enabling the creation of highly defined and functional nanoparticle systems for a range of applications from targeted therapeutics to sensitive diagnostic tools.[6][7][8]

Mechanism of Action: Two-Step Covalent Conjugation

The functionalization process typically involves two key chemical reactions:

-

Amine-Carboxyl Coupling: The nanoparticle, often possessing surface amine groups (or coated with an amine-rich polymer like polyethylene glycol - PEG), is first reacted with an activated form of 4-maleimidobenzoic acid. The most common activated form is the N-hydroxysuccinimide (NHS) ester, 4-Maleimidobenzoic acid N-succinimidyl ester. The NHS ester reacts with primary amines on the nanoparticle surface to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[9][10]

-

Maleimide-Thiol Michael Addition: Once the nanoparticle surface is decorated with maleimide groups, it is ready for conjugation with a thiol-containing molecule (e.g., a peptide with a cysteine residue). The maleimide group undergoes a highly specific Michael addition reaction with the sulfhydryl group of the thiol, forming a stable thioether bond.[5][11] This reaction is most selective and efficient at a neutral or slightly acidic pH (6.5-7.5), which minimizes side reactions with other nucleophilic groups like amines.[4][9]

Below is a diagram illustrating the two-step conjugation pathway.

Caption: Two-step workflow for nanoparticle functionalization.

Experimental Protocols

This section provides detailed protocols for the functionalization of amine-presenting nanoparticles.

Materials and Reagents

-